molecular formula C19H21N5 B11233787 N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

N-{1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11233787
M. Wt: 319.4 g/mol
InChI Key: RPCNQZQIAQUXDL-UHFFFAOYSA-N
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Description

N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound that features a tetrazole ring, a cyclopentyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, starting with the formation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic approach. Finally, the aniline moiety is attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a valuable tool for probing the mechanisms of action of various biological processes.

Medicine

In medicinal chemistry, N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural versatility allows for the design of materials with specific characteristics, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. The cyclopentyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The aniline moiety can participate in hydrogen bonding and other interactions with target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylphenyl-N-(1-methylcyclohexyl)aniline
  • 4-Methylphenyl-N-(1-methylcyclohexyl)aniline
  • 3-Methylphenyl-N-(1-methylcyclohexyl)aniline

Uniqueness

N-{1-[1-(2-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to the presence of the tetrazole ring, which is not commonly found in similar compounds. This ring imparts distinct chemical and biological properties, making the compound valuable for various applications.

Properties

Molecular Formula

C19H21N5

Molecular Weight

319.4 g/mol

IUPAC Name

N-[1-[1-(2-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C19H21N5/c1-15-9-5-6-12-17(15)24-18(21-22-23-24)19(13-7-8-14-19)20-16-10-3-2-4-11-16/h2-6,9-12,20H,7-8,13-14H2,1H3

InChI Key

RPCNQZQIAQUXDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4

Origin of Product

United States

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